molecular formula C16H11F3N4OS B541290 1-Pyridin-3-yl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea

1-Pyridin-3-yl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea

Cat. No.: B541290
M. Wt: 364.3 g/mol
InChI Key: LJIFQLTXAPDWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RF04289 is a Novel TLR2 activator.

Scientific Research Applications

Synthesis and Anticancer Activity

  • Synthesis of Novel Pyridine Derivatives : A study by Hafez and El-Gazzar (2020) details the synthesis of novel pyridine derivatives, including those with urea components. These compounds demonstrated significant in vitro antitumor activity against various cancer cell lines, including liver, colon, and breast cancer cells. Notably, a derivative with a pyridine and p-fluorophenyl urea structure showed potent antitumor activity (Hafez & El-Gazzar, 2020).

Synthesis and Molecular Docking Studies

  • Synthesis of Urea Derivatives as Anticancer Agents : Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives. These compounds displayed significant antiproliferative effects against various cancer cell lines. The study also included molecular docking studies to understand the binding modes of these compounds (Feng et al., 2020).

Development of Efficient Synthesis Methods

  • Microwave Irradiation Synthesis Method : Li and Chen (2008) developed a method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives under microwave irradiation, providing an efficient approach for compound synthesis (Li & Chen, 2008).

Exploring Chemical Properties and Reactions

  • Reactivity with Methyl Iodide : Jung et al. (2008) investigated the reaction of a similar compound with methyl iodide, offering insights into the chemical properties and potential applications of these urea derivatives (Jung et al., 2008).

Biological Screening for Various Activities

  • Antimicrobial and Antitubercular Activities : Rathod and Solanki (2018) synthesized pyrimidine derivatives with pyridine moieties, which were then evaluated for antimicrobial and antitubercular activities. This study highlights the broad application of pyridine derivatives in medical research (Rathod & Solanki, 2018).

Properties

Molecular Formula

C16H11F3N4OS

Molecular Weight

364.3 g/mol

IUPAC Name

1-pyridin-3-yl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea

InChI

InChI=1S/C16H11F3N4OS/c17-16(18,19)11-5-3-10(4-6-11)14-22-13(9-25-14)23-15(24)21-12-2-1-7-20-8-12/h1-9H,(H2,21,23,24)

InChI Key

LJIFQLTXAPDWLD-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NC(=O)NC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1=CC(=CN=C1)NC(=O)NC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RF04289;  RF-04289;  RF 04289

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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